molecular formula C16H16N2O3S B1444558 2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1335202-59-9

2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B1444558
M. Wt: 316.4 g/mol
InChI Key: HNNODDVYKUBOBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, carboxylic acid group, cyanophenyl group, and sec-butoxy group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the cyanophenyl group could undergo reactions typical of aromatic compounds, and the ether group could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical and Environmental Studies

  • Sorption Studies and Environmental Impact : Research on compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and its sorption to soil and organic matter underscores the environmental relevance of such chemicals. These studies are crucial for understanding how similar compounds interact with the environment, which can inform remediation strategies and environmental risk assessments (Werner, Garratt, & Pigott, 2012).

Medicinal and Biological Applications

  • Biological Activities and Potential Therapeutic Applications : Compounds with carboxylic acid and thiazole groups have been explored for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This includes the study of biomass-derived levulinic acid and its applications in drug synthesis, highlighting the potential of such compounds in developing new therapeutic agents (Zhang et al., 2021).

  • Synthetic Methodologies for Drug Development : The development of synthetic methodologies for compounds like benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, which may share synthetic or functional similarities with the target compound, is crucial in medicinal chemistry for the creation of new drugs and biological probes (Ibrahim, 2011).

Advanced Materials and Chemical Engineering

  • Biocatalyst Inhibition and Industrial Applications : Understanding the inhibition of biocatalysts by carboxylic acids can aid in the engineering of robust microbial strains for industrial bioprocesses, including the fermentation production of carboxylic acids and their derivatives. This has significant implications for the production of bio-based plastics and chemicals (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be flammable. Its toxicity would depend on factors such as its mechanism of action and the dose .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy and reducing its side effects .

properties

IUPAC Name

2-(4-butan-2-yloxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-4-9(2)21-13-6-5-11(7-12(13)8-17)15-18-10(3)14(22-15)16(19)20/h5-7,9H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNODDVYKUBOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid
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